Structural Differentiation: Unique Bifunctional Reactivity Profile
The compound features both a hydroxymethyl (-CH2OH) and an allyl ester (-C(O)OCH2CH=CH2) group. In contrast, piperazine-1-carboxylic acid allyl ester (CAS 55389-48-5) lacks the hydroxymethyl group [1], while 3-hydroxymethyl-piperazine-1-carboxylic acid tert-butyl ester (CAS 314741-40-7) and its benzyl analog (CAS 1159825-20-3) contain a protecting group instead of the reactive allyl ester. The quantified difference in functional group count—2 reactive handles in the target compound versus 1 in the comparators—enables orthogonal protection/deprotection strategies and cascade reactions not possible with single-handle analogs.
| Evidence Dimension | Number of Reactive Functional Groups |
|---|---|
| Target Compound Data | 2 (Hydroxymethyl + Allyl ester) |
| Comparator Or Baseline | Piperazine-1-carboxylic acid allyl ester: 1; 3-Hydroxymethyl-piperazine-1-carboxylic acid tert-butyl ester: 1 |
| Quantified Difference | +1 reactive group (2 vs. 1) |
| Conditions | Structural analysis via SMILES: C=CCOC(=O)N1CCNC(C1)CO |
Why This Matters
This dual-handle architecture provides synthetic chemists with greater modularity and efficiency in constructing complex molecular frameworks, reducing step count and improving atom economy compared to sequential use of single-handle analogs.
- [1] ChemSrc. (n.d.). Piperazine-1-carboxylic acid allyl ester [CAS 55389-48-5]. Retrieved from https://m.chemsrc.com/cas/55389-48-5_1179431.html View Source
